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Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing elution

strategies to maximize protein recovery when using Sephadex G-25 for desalting and buffer

exchange.

Introduction
Sephadex G-25 is a cross-linked dextran gel filtration medium widely used for group

separations, which involve separating molecules of large size differences.[1] Its primary

applications in protein purification are desalting and buffer exchange, where proteins with a

molecular weight greater than 5,000 Da are separated from smaller molecules like salts,

reagents, and unincorporated labels.[2][3] The hydrophilic nature of the Sephadex G-25 matrix

minimizes non-specific adsorption, leading to high recovery rates for most proteins and nucleic

acids.[4][5]

Maximizing the recovery of the target protein is critical for downstream applications and overall

process yield. This document outlines key parameters influencing protein recovery and

provides detailed protocols to achieve optimal results.

Factors Influencing Protein Recovery
Several factors can impact the efficiency of protein recovery from a Sephadex G-25 column.

Understanding and optimizing these parameters is essential for maximizing yield.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1231703?utm_src=pdf-interest
http://staff.ustc.edu.cn/~liuyz/methods/Desalting_sephadexG25.pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-14230-pdf
https://www.sunresinlifesciences.com/sephadex-g-25-fine-overview-and-modern-alternatives.html
https://www.sunresinlifesciences.com/sephadex-g-25-fine-vs-sephadex-g-25-medium.html
https://cdn.cytivalifesciences.com/api/public/content/digi-29163-pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: While higher flow rates can increase throughput, especially in large-scale

processes, excessively high rates can lead to broader peaks and increased dilution,

potentially affecting recovery.[1] For group separations like desalting, a range of flow rates

can be used without significantly affecting the separation itself. However, for optimal

resolution and to prevent bed compression, especially with finer grades of Sephadex G-25, a

moderate flow rate is recommended.[4][6]

Buffer Composition (pH and Ionic Strength): The composition of the elution buffer is a critical

factor. Although gel filtration is a non-interactive technique, ionic interactions can occur

between proteins and the residual charged groups on the dextran matrix, particularly at low

ionic strength. This can lead to protein retardation or adsorption and, consequently, lower

recovery. To mitigate these effects, it is recommended to use a buffer with an ionic strength

equivalent to at least 0.15 M NaCl. The pH of the buffer should be selected to ensure the

stability and solubility of the target protein.[7]

Sample Volume and Concentration: The sample volume should ideally be between 15% and

30% of the total column volume for efficient desalting with minimal dilution.[8] Sample

concentration can also play a role; very high concentrations can increase viscosity, leading to

poor separation and potential protein precipitation. Conversely, for some formats like spin

columns, higher sample concentrations can improve recovery.[7]

Sephadex G-25 Grade: Sephadex G-25 is available in several particle sizes (grades):

Superfine, Fine, Medium, and Coarse.[2] Finer grades (Superfine, Fine) offer higher

resolution and are suitable for laboratory-scale separations where minimal dilution is critical.

[1][4] Coarser grades (Medium, Coarse) are preferred for large-scale industrial applications

due to their ability to handle higher flow rates at lower operating pressures.[1][2] The choice

of grade can therefore influence the trade-off between resolution, speed, and recovery.

Data on Protein Recovery
The following table summarizes quantitative data on protein recovery and process efficiency

under different conditions using Sephadex G-25.
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y

Referenc
e
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y

Compariso

n

Coarse Albumin 25% High

Salt

Removal:

98.0%,

Albumin

Conc. in

Product:

4.0%

[1]

Medium Albumin 25% Moderate

Salt

Removal:

99.9%,

Albumin

Conc. in

Product:

5.0%

[1]

General

Recovery

(Spin

Column)

Not

Specified

Various

Proteins

Not

Specified

Centrifugati

on

70% to

90%
[7]

Optimized

Desalting

Not

Specified
Nisin 10% 0.6 mL/min > 90%

Reproducib

le

Desalting

Medium

Bovine

Serum

Albumin

(BSA)

Not

Specified

Not

Specified

Average

Desalting

Capacity:

93%

Experimental Protocols
Protocol 1: Gravity-Flow Desalting/Buffer Exchange
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This protocol is suitable for laboratory-scale protein desalting or buffer exchange using a pre-

packed or self-packed Sephadex G-25 column.

Materials:

Sephadex G-25 Medium

Chromatography column

Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl with at least

0.15 M NaCl, pH 7.4)

Protein sample

Collection tubes

Procedure:

Column Packing (if using loose resin):

Swell the required amount of Sephadex G-25 in the equilibration buffer for at least 3 hours

at room temperature or 1 hour at 90°C.[6]

Gently decant the supernatant and resuspend the gel in the equilibration buffer to create a

75% slurry.[6]

Pour the slurry into the column in a single, continuous motion to avoid introducing air

bubbles.

Allow the gel to pack under gravity.

Column Equilibration:

Wash the packed column with 2-3 column volumes of the equilibration/elution buffer.

Ensure the buffer flows evenly through the column and the bed is stable.

Sample Application:
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Allow the equilibration buffer to drain until it reaches the top of the gel bed.

Carefully apply the protein sample to the top of the gel bed. The sample volume should be

15-30% of the total column volume.[8]

Elution:

Once the sample has entered the gel bed, immediately and gently add the elution buffer to

the top of the column.

Maintain a constant head of buffer above the gel bed to ensure a consistent flow rate.

Begin collecting fractions. The protein will elute in the void volume, typically starting at

approximately one-third of the column volume. The smaller salt molecules will elute later.

Fraction Analysis:

Monitor the protein concentration in the collected fractions using a spectrophotometer at

280 nm or a protein assay (e.g., Bradford or BCA).

Monitor the salt concentration by measuring the conductivity of the fractions.

Pool the fractions containing the desalted protein.

Protocol 2: Spin-Column Desalting/Buffer Exchange
This protocol is a rapid method for desalting small sample volumes using pre-packed spin

columns.

Materials:

Pre-packed Sephadex G-25 spin column (e.g., PD SpinTrap™ G-25)

Microcentrifuge

Equilibration/Elution Buffer

Protein sample
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Collection tubes

Procedure:

Column Preparation:

Remove the top and bottom caps of the spin column.

Place the column in a collection tube.

Column Equilibration:

Add the equilibration buffer to the column and centrifuge according to the manufacturer's

instructions to remove the storage solution. Repeat this step to ensure the column is fully

equilibrated.

Sample Application:

Place the equilibrated column into a clean collection tube.

Carefully apply the protein sample to the center of the gel bed.

Elution:

Centrifuge the column according to the manufacturer's instructions. The desalted protein

sample will be collected in the bottom of the tube.

Visualizations
Experimental Workflow for Protein Desalting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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